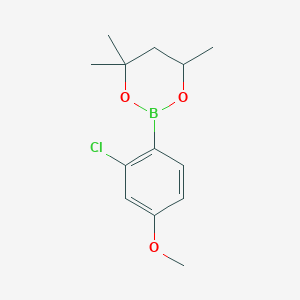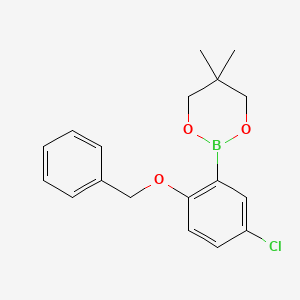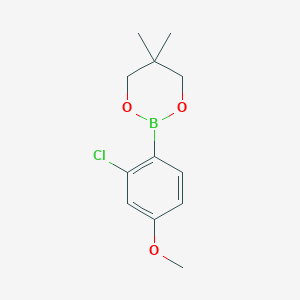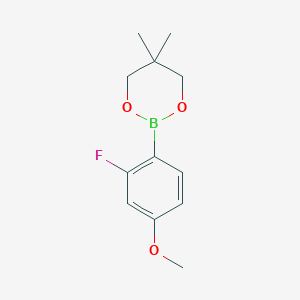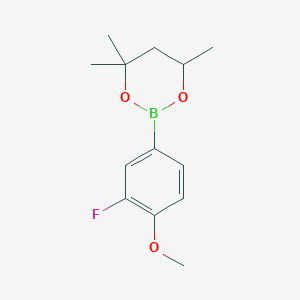
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (FMTMD) is a novel boron-containing compound with a wide range of applications in scientific research. It is a versatile compound with unique properties, including a high solubility in water, low toxicity, and good stability. FMTMD has been used in a variety of fields, including biochemistry, pharmacology, and material science.
科学的研究の応用
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research. It has been used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It has also been used in the synthesis of polymers, the synthesis of organometallic complexes, and the synthesis of organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in the synthesis of boron-containing drugs, such as the anti-cancer drug Bortezomib, and in the synthesis of boron-containing polymers.
作用機序
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a unique mechanism of action. It acts as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It also catalyzes the formation of a variety of organic compounds, including polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an electron donor, donating electrons to substrates to facilitate their reactivity.
Biochemical and Physiological Effects
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to inhibit the growth of bacteria and fungi. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to inhibit the growth of cancer cells and to induce cell death in a variety of cancer cell lines. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to reduce inflammation and to reduce the levels of reactive oxygen species in cells.
実験室実験の利点と制限
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages for lab experiments. It is a highly soluble compound, with a solubility of up to 20 mM in water. Additionally, it is non-toxic and has a low melting point, making it easy to handle and store. It is also a highly stable compound, with a shelf-life of up to three years. However, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations for lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in solutions due to its low solubility.
将来の方向性
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of potential applications in scientific research. It can be used as a catalyst for a variety of reactions, including the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of carbonates. It can also be used in the synthesis of polymers, organometallic complexes, and organic compounds. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the synthesis of boron-containing drugs and boron-containing polymers. Furthermore, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used in the study of biochemical and physiological effects, such as the inhibition of enzymes, the inhibition of bacteria and fungi, and the inhibition of cancer cell growth. Finally, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to develop new materials, such as boron-containing polymers and boron-containing drugs.
合成法
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including a two-step synthetic pathway, a one-step synthetic pathway, or a direct reaction pathway. In the two-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is first synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the one-step synthetic pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid and 3-fluorophenylboronic acid. The two reactants are then reacted with trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid to form 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane. In the direct reaction pathway, 2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is synthesized from 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid, and trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of trifluoroacetic acid.
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-9-8-13(2,3)18-14(17-9)10-5-6-12(16-4)11(15)7-10/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYUCZOZTLTWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)







